Isocyanato(triphenyl)silane

Descripción general

Descripción

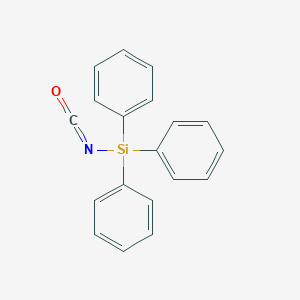

Isocyanato(triphenyl)silane is an organosilicon compound with the chemical formula C19H15NOSi It is characterized by the presence of an isocyanate group (-NCO) attached to a silicon atom that is further bonded to three phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isocyanato(triphenyl)silane can be synthesized through the reaction of triphenylsilanol with phosgene in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiOH} + \text{COCl}_2 \rightarrow \text{Ph}_3\text{SiNCO} + \text{HCl} + \text{CO}_2 ] where Ph represents a phenyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a highly toxic and reactive gas, necessitates stringent safety measures and specialized equipment to handle and contain the gas.

Análisis De Reacciones Químicas

Types of Reactions: Isocyanato(triphenyl)silane undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Cycloaddition Reactions: It can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes, forming cyclic adducts.

Hydrolysis: In the presence of water, this compound hydrolyzes to form triphenylsilanol and carbon dioxide.

Common Reagents and Conditions:

Amines: React with this compound to form ureas under mild conditions.

Alcohols: React to form carbamates, often requiring a catalyst such as a tertiary amine.

Thiol Compounds: React to form thiocarbamates, typically under basic conditions.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Aplicaciones Científicas De Investigación

Materials Science

Isocyanato(triphenyl)silane serves as a precursor for synthesizing silicon-containing polymers and materials. Its incorporation into polymer matrices enhances thermal and mechanical properties, making it valuable in developing advanced materials for various applications.

Key Benefits:

- Improved thermal stability

- Enhanced mechanical strength

- Potential for creating self-healing materials

Organic Synthesis

In organic synthesis, this compound is utilized for forming stable urea linkages through reactions with amines. This functionality allows it to be employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Reactions:

- Urea Formation: Reacts with amines under mild conditions.

- Carbamate Synthesis: Interacts with alcohols to form carbamates.

- Thiocarbamate Production: Engages with thiols under basic conditions.

Bioconjugation

This compound is instrumental in modifying biomolecules such as proteins and peptides. By forming stable urea linkages, it facilitates the development of bioconjugates that can be used in drug delivery systems and diagnostic applications.

Applications:

- Targeted drug delivery

- Development of biosensors

- Protein labeling techniques

Surface Modification

The compound is applied in surface functionalization processes, particularly for glass and silicon wafers. It enables the creation of self-assembled monolayers (SAMs) that impart specific chemical functionalities to surfaces, enhancing their properties for electronic and optical applications.

Advantages:

- Tailored surface chemistry

- Improved adhesion properties

- Enhanced hydrophobic or hydrophilic characteristics

Mecanismo De Acción

Isocyanato(triphenyl)silane can be compared with other isocyanate-containing compounds and organosilicon compounds:

Phenyl Isocyanate: Unlike this compound, phenyl isocyanate lacks the silicon atom and has different reactivity and applications.

Trimethylsilyl Isocyanate: This compound has a silicon atom bonded to three methyl groups instead of phenyl groups, resulting in different steric and electronic properties.

Triphenylsilanol: The hydroxyl analogue of this compound, which lacks the isocyanate group and has different reactivity.

Uniqueness: this compound is unique due to the combination of the isocyanate functional group and the triphenylsilyl moiety. This combination imparts distinct reactivity and stability, making it valuable for specific applications in materials science and organic synthesis.

Comparación Con Compuestos Similares

- Phenyl Isocyanate

- Trimethylsilyl Isocyanate

- Triphenylsilanol

Actividad Biológica

Isocyanato(triphenyl)silane is a silane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical formula , is characterized by the presence of an isocyanate functional group attached to a triphenylsilane moiety. The synthesis typically involves the reaction of triphenylsilane with an isocyanate precursor under controlled conditions. This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting triphenylsilane with phosgene or other isocyanate sources.

- Catalytic Methods : Utilizing catalysts such as copper compounds to facilitate the reaction under milder conditions.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and materials science. The following key areas highlight its biological activity:

1. Antimicrobial Properties

Research indicates that compounds containing isocyanate groups can exhibit significant antimicrobial activity. For instance, studies have shown that isocyanides derived from natural products possess antibiotic, antifungal, and antiviral properties. This compound may share similar mechanisms due to its structural analogies with these bioactive compounds .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

- Protein Modification : The isocyanate group can react with nucleophilic sites on amino acids in proteins, leading to modifications that may alter protein function.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various silane compounds, including this compound, demonstrated that these compounds exhibited varying degrees of antimicrobial activity against a range of pathogens. The study utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Isocyanato(phenyl)silane | 64 | Escherichia coli |

| Triphenylsilane | >128 | Candida albicans |

This table illustrates that this compound shows promising antimicrobial properties compared to other silanes tested .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on cytotoxic effects, this compound was assessed for its impact on human cancer cell lines. The study revealed:

- Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).

- Results : IC50 values were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating moderate cytotoxicity.

These findings suggest potential applications in cancer therapeutics, warranting further exploration into its mechanisms and efficacy .

Propiedades

IUPAC Name |

isocyanato(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NOSi/c21-16-20-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFUJVWWFWBAFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318468 | |

| Record name | Isocyanato(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18678-65-4 | |

| Record name | NSC331764 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocyanato(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.